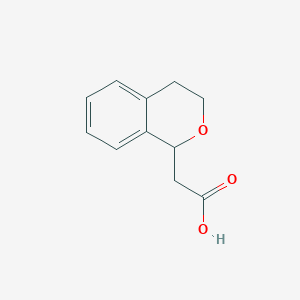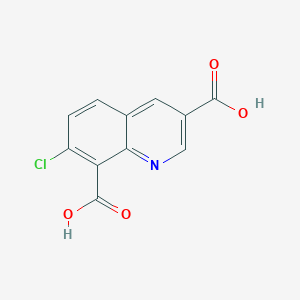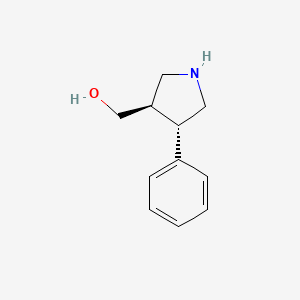
4-(Pyrazin-2-yloxy)-benzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Pyrazin-2-yloxy)-benzylamine hydrochloride” is a chemical compound that contains a pyrazine ring. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyrazin-2-yloxy)-benzylamine hydrochloride” would depend on its specific structure. Pyrazine derivatives generally have a planar structure and are less basic than pyridine .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Research has focused on the synthesis of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride derivatives and their biological evaluation. For example, Rajurkar and Pund (2014) synthesized compounds related to 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride with demonstrated antimicrobial and antifungal activities against organisms like E. coli, K. pneumonia, S. aureus, B. Subtilis, A. niger, and S. cerevisiae (Rajurkar & Pund, 2014).
Antidiabetic Applications
In the realm of antidiabetic research, Faidallah et al. (2016) explored derivatives of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride for their potential as hypoglycemic agents. They studied fluoropyrazolesulfonylurea and thiourea derivatives, finding significant antidiabetic activity in preliminary screenings (Faidallah et al., 2016).
Antimycobacterial Activity
Janďourek et al. (2017) synthesized 3-benzylaminopyrazine-2-carboxamides derivatives and observed in vitro activity against Mycobacterium tuberculosis. They highlighted the low cytotoxicity and moderate activity against other bacterial strains, suggesting a potential role in treating tuberculosis (Janďourek et al., 2017).
Potential in Cancer Treatment
Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibitory effects on A549 lung cancer cells. They suggested that these compounds could act by modulating autophagy in cancer cells (Zhang et al., 2008).
Antiviral Activity
Research by Hashem et al. (2007) showed that certain derivatives of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride demonstrated promising antiviral activities against viruses like HAV and HSV-1. This points to potential applications in antiviral drug development (Hashem et al., 2007).
Thrombin Inhibition
Young et al. (2004) explored derivatives for their potential as thrombin inhibitors, finding one compound with extraordinary thrombin inhibitory activity. This could have implications for the treatment of thrombosis-related conditions (Young et al., 2004).
Miscellaneous Applications
Other studies have explored diverse applications, including the synthesis of novel pyrazino[1,2-a][1,4]benzodiazepines for CNS activity (Walser et al., 1983), and evaluating hybrid cocrystals of pyrazinamide for anti-TB drug formulation (Al-Otaibi et al., 2020) (Walser et al., 1983); (Al-Otaibi et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
(4-pyrazin-2-yloxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c12-7-9-1-3-10(4-2-9)15-11-8-13-5-6-14-11;/h1-6,8H,7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJCKEVEIICYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=NC=CN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590033 |
Source


|
| Record name | 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrazin-2-yloxy)-benzylamine hydrochloride | |
CAS RN |
1018827-50-3 |
Source


|
| Record name | 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

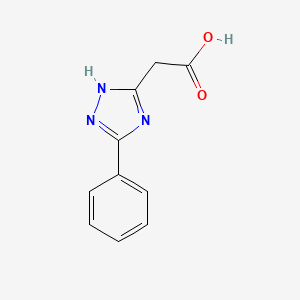
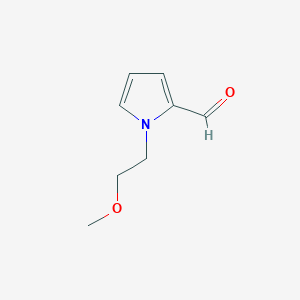
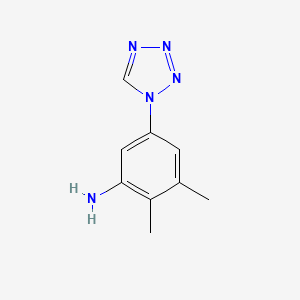
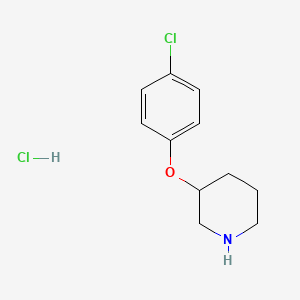
![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)
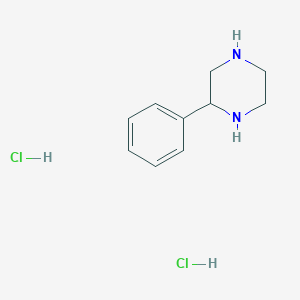
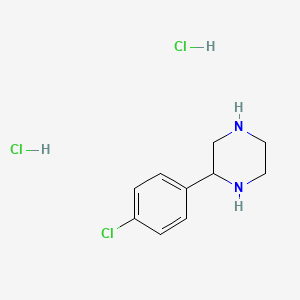
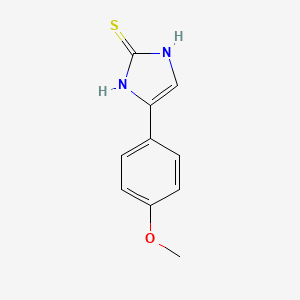
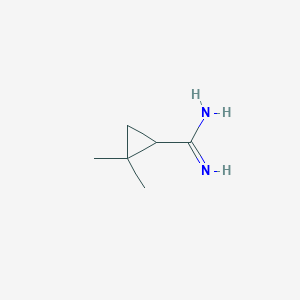
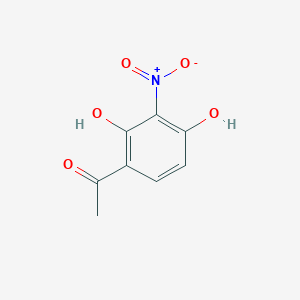
![2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B1356498.png)
